2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound characterized by the presence of a pyridine ring substituted with both a difluorophenyl group and a trifluoromethyl group. Its chemical formula is C₁₂H₆F₅N, and it has a molecular weight of 259.18 g/mol. This compound is notable for its potential applications in various fields, including organic synthesis and materials science, due to the unique electronic properties imparted by the fluorine substituents.
The mechanism of action of dFCF3ppy is primarily relevant to its application in OLEDs. In OLEDs, dFCF3ppy functions as an emitter molecule. When an electric current is applied to the device, dFCF3ppy molecules are excited to higher energy states. As they relax back to their ground state, they emit light. The specific color of the emitted light depends on the energy difference between the excited and ground states, which can be influenced by the molecular structure of dFCF3ppy [].
Scientific databases like PubChem and recent scientific publications can be helpful for uncovering the latest research on 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine. Here are some resources for further exploration:
Research indicates that 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine exhibits biological activity against certain pathogens. For example, it has shown effectiveness in preclinical screening assays for visceral leishmaniasis, demonstrating potential as an anti-parasitic agent . The increased lipophilicity due to fluorine substitution enhances its potency against Leishmania infantum.
The synthesis of 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine typically involves:
The unique properties of 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine make it suitable for various applications:
Studies on the interactions of 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine with various biological targets have revealed its potential in medicinal chemistry. The compound's ability to coordinate with metal centers enhances its effectiveness in catalysis and biological systems. Further research may explore its interactions at the molecular level to understand its mechanism of action against pathogens like Leishmania.
Several compounds share structural similarities with 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine. Here is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Score | Notable Features |
---|---|---|---|
2-(2-Fluorophenyl)-4-methylpyridine | 886444-12-8 | 0.84 | Contains a single fluorine substituent; less electron-withdrawing than target. |
2-(2,4-Difluorophenyl)pyridine | 391604-55-0 | 0.76 | Similar difluoro substitution but lacks trifluoromethyl group; less lipophilic. |
5-(3-Fluorophenyl)-2-methylpyridine | 713143-67-0 | 0.71 | Different substitution pattern; less potent due to fewer fluorine atoms. |
6-(3-Fluorophenyl)nicotinaldehyde | 898795-81-8 | 0.70 | Contains a different aromatic structure; primarily focused on nicotinic activity. |
1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)ethanol | 1805874-45-6 | 0.71 | Similar trifluoromethyl group but includes an alcohol functional group; different reactivity profile. |
The presence of multiple fluorine atoms in the target compound enhances its lipophilicity and electronic properties compared to similar compounds, making it particularly valuable in both synthetic and biological contexts.
Irritant